Cas no 55726-45-9 (Hexadecanamide, N-(1-b-D-arabinofuranosyl-1,2-dihydro-2-oxo-4-pyrimidinyl)-)

Hexadecanamide, N-(1-b-D-arabinofuranosyl-1,2-dihydro-2-oxo-4-pyrimidinyl)- structure
55726-45-9 structure
Product Name:Hexadecanamide, N-(1-b-D-arabinofuranosyl-1,2-dihydro-2-oxo-4-pyrimidinyl)-
CAS No:55726-45-9
MF:C25H43N3O6
MW:481.625427484512
CID:368395
PubChem ID:41566
Update Time:2025-04-19

Hexadecanamide, N-(1-b-D-arabinofuranosyl-1,2-dihydro-2-oxo-4-pyrimidinyl)- Chemical and Physical Properties

Names and Identifiers

    • Hexadecanamide, N-(1-b-D-arabinofuranosyl-1,2-dihydro-2-oxo-4-pyrimidinyl)-
    • Hexadecanamide, N-(1-.β.-D-arabinofuranosyl-1,2-dihydro-2-oxo-4-pyrimidinyl)-
    • N(4)-palmitoyl cytarabine
    • N4-Palmitoyl ara-C
    • N4-palmitoylarabinofuranosylcytosine
    • N4-Palmitoyl-araC
    • Palmitoyl Ara-C
    • PL-AC
    • N4-palmitoyl cytarabine
    • UNII-O57A51JE0D
    • N(sup 4)-Palmitoyl-1-beta-D-arabinofuranosylcytosine
    • NSC-250684
    • n4-palmitoyl-1-beta-d-arabinofuranosylcytosine
    • NSC 250684
    • N4 -palmitoyl-1-beta-D-arabinofuranosylcytosine
    • XEFNBUBDJCJOGM-OUJCMCIWSA-N
    • O57A51JE0D
    • N4-PALMITOYL-1-.BETA.-D-ARABINOFURANOSYLCYTOSINE
    • Q27285356
    • PLac
    • CHEMBL3350506
    • SCHEMBL3828257
    • 1-beta-D-Arabinofuranosyl-N(sup 4)-palmitoylcytosine
    • CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-PALMITOYL-
    • BRN 0727729
    • N-[1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]hexadecanamide
    • 55726-45-9
    • Inchi: 1S/C25H43N3O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(30)26-20-16-17-28(25(33)27-20)24-23(32)22(31)19(18-29)34-24/h16-17,19,22-24,29,31-32H,2-15,18H2,1H3,(H,26,27,30,33)/t19-,22-,23+,24-/m1/s1
    • InChI Key: XEFNBUBDJCJOGM-OUJCMCIWSA-N
    • SMILES: O1[C@H](CO)[C@H]([C@@H]([C@@H]1N1C(N=C(C=C1)NC(CCCCCCCCCCCCCCC)=O)=O)O)O

Computed Properties

  • Exact Mass: 481.31500
  • Monoisotopic Mass: 481.315186
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 17
  • Complexity: 684
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6
  • Topological Polar Surface Area: 132

Experimental Properties

  • Density: 1.1644 (rough estimate)
  • Boiling Point: 579.27°C (rough estimate)
  • Flash Point: °C
  • Refractive Index: 1.7120 (estimate)
  • PSA: 133.91000
  • LogP: 3.34760
Recommended suppliers
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.